![molecular formula C20H18Cl2N4O3S B2824222 5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone CAS No. 477863-54-0](/img/structure/B2824222.png)
5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, a key component of this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Chemical Reactions Analysis
While specific chemical reactions involving “5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone” are not available, research on similar compounds, such as piperazine derivatives, has been conducted . These studies have explored various reactions, including cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis .Scientific Research Applications
Imaging and Biomarker Studies
[18F]DASA-23 Development and Application : Developed as a novel radiopharmaceutical, [18F]DASA-23 is intended for positron emission tomography (PET) imaging, targeting pyruvate kinase M2 (PKM2) levels. The compound's design leverages the specificity of PKM2 expression in glioblastoma (GBM) cells versus healthy brain tissues, marking it as a potential biomarker for cancer glycolytic reprogramming. Initial human studies showcased its promising application in delineating low-grade (LGG) and high-grade glioma (HGG), offering insights into tumor metabolism and potentially improving diagnostic accuracy in neuro-oncology (Patel et al., 2019).
Metabolism and Disposition Studies
Metabolism Insights from Pharmacological Compounds : Studies into the metabolic pathways and disposition of various compounds, including phenothiazine drugs and HIV-1 protease inhibitors, have revealed the degradation patterns and metabolite formations of substances containing piperazine structures similar to 5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone. These findings contribute to a broader understanding of drug metabolism, aiding in the development of therapeutic agents with improved efficacy and reduced adverse effects (Breyer et al., 1974), (Balani et al., 1995).
Toxicological and Safety Studies
Investigations into Drug-Induced Effects : Research into various pharmaceuticals has elucidated the specific interactions and side effects that compounds structurally related to this compound may induce. These studies are crucial for predicting and managing potential adverse effects, ensuring the safe and effective use of these compounds in clinical settings. Notably, research has provided valuable insights into the toxicology and safety profiles of these substances, contributing to a better understanding of their therapeutic and side effect potentials (Johnson, 1982).
properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3S/c21-15-6-7-18(16(22)12-15)30(28,29)26-10-8-25(9-11-26)17-13-19(27)23-24-20(17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIRUXGURCUZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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